molecular formula C8H9IO B010385 2-Iodo-4,5-dimethylphenol CAS No. 106362-66-7

2-Iodo-4,5-dimethylphenol

Cat. No. B010385
M. Wt: 248.06 g/mol
InChI Key: QMBMPXRWVSHTCN-UHFFFAOYSA-N
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Description

“2-Iodo-4,5-dimethylphenol” is a chemical compound with the formula C₈H₉IO . It is used for research purposes .


Synthesis Analysis

A paper published in Organic & Biomolecular Chemistry discusses the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . The reactions of 2,5-dimethylphenol cleanly furnished their 4-SCF 3-substituted derivatives .


Molecular Structure Analysis

The molecular structure of “2-Iodo-4,5-dimethylphenol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The molecular weight is 248.0609 g/mol .


Physical And Chemical Properties Analysis

“2-Iodo-4,5-dimethylphenol” is a compound with a molecular weight of 248.0609 g/mol . The exact physical and chemical properties of this compound are not well-documented in the literature.

Scientific Research Applications

  • Oxidation Reagents : 2-iodylphenol ethers, related to 2-Iodo-4,5-dimethylphenol, are stable and can selectively oxidize sulfides to sulfoxides and alcohols to aldehydes or ketones (Koposov et al., 2006).

  • Synthesis of Amino Acids : A convenient asymmetric synthesis of 2,6-Dimethyl-L-tyrosine from 3,5-dimethylphenol demonstrates the production of this compound in high optical purity, indicating the potential of derivatives like 2-Iodo-4,5-dimethylphenol in synthesizing amino acids (Dygos et al., 1992).

  • Nuclear Medicine : Iodine-313 labeled centrally acting drugs, including derivatives of dimethylphenols, show potential as brain scanning agents for nuclear medicine applications (Braun et al., 1977).

  • Analytical Chemistry : Nitrate analysis using 2,4-dimethylphenol in sulfuric acid is a reliable method for determining nitrate concentrations, suggesting that related compounds like 2-Iodo-4,5-dimethylphenol could be used in similar analytical applications (Englmaier, 1983).

  • Brain Mapping : New radioiodinated phenylalkylamines, related to 2-Iodo-4,5-dimethylphenol, can be used for brain mapping with SPECT technology, offering potential applications in neuroimaging (Sintas & Vitale, 1998).

  • Polymer Science : The copolymer of 2,5-dimethylphenol and 2,6-dimethylphenol, similar to 2-Iodo-4,5-dimethylphenol, shows higher thermal stability and improved mechanical properties, indicating the potential of dimethylphenol derivatives in advanced material applications (Shibasaki et al., 2009).

Safety And Hazards

“2-Iodo-4,5-dimethylphenol” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-iodo-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBMPXRWVSHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545545
Record name 2-Iodo-4,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4,5-dimethylphenol

CAS RN

106362-66-7
Record name 2-Iodo-4,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dimethylphenol (0.68 g) and iodine (1.82 g) were dissolved in methanol/water (10 ml/5 ml), and the mixture was stirred at room temperature overnight. An aqueous sodium sulfite solution was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography using ethyl acetate-hexane to give 2-iodo-4,5-dimethylphenol (833 mg, yield 64%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Jacobs, L Maat - Recueil des Travaux Chimiques des Pays …, 1986 - Wiley Online Library
Oxidation of 2‐bromo‐6‐deuterio‐4,5‐dimethylphenol with Fremy's salt, followed by in situ reduction, yielded mainly 3‐bromo‐4,5‐dimethylpyrocatechol**, which affords evidence for a …
Number of citations: 1 onlinelibrary.wiley.com
HK Liberatore, MJ Plewa, ED Wagner… - … & Technology Letters, 2017 - ACS Publications
Hydraulic fracturing wastewaters discharged to surface water have led to elevated bromide and iodide levels, as well as enhanced formation of brominated trihalomethanes, haloacetic …
Number of citations: 84 pubs.acs.org
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
An oxidative procedure for the electrophilic iodination of phenols was developed by using iodosylbenzene as a nontoxic iodine(III)-based oxidant and ammonium iodide as a cheap …
Number of citations: 31 pubs.acs.org
C Olieman, L Maat… - Recueil des Travaux …, 1980 - Wiley Online Library
(‐)‐3‐Hydroxy‐N‐methyl‐6‐oxomorphinan (6a) and its (‐)‐2‐bromo derivative (6b) were converted into (‐)‐2,3‐dihydroxy‐N‐methyl‐6‐oxomorphinan (8a) and its (‐)‐4‐bromo …
Number of citations: 15 onlinelibrary.wiley.com
ACA Muraca, C Raminelli - Acs Omega, 2020 - ACS Publications
A class of aryne precursors, that is, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been developed through well-established synthetic routes, which allow the formation of arynes …
Number of citations: 7 pubs.acs.org
S Kali, M Khan, MS Ghaffar, S Rasheed… - Environmental …, 2021 - Elsevier
Disinfection is considered as a vital step to ensure the supply of clean and safe drinking water. Various approaches are adopted for this purpose; however, chlorination is highly …
Number of citations: 92 www.sciencedirect.com

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